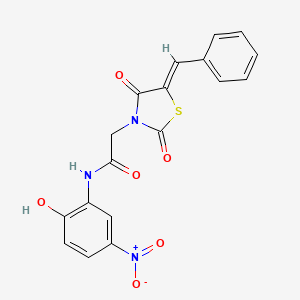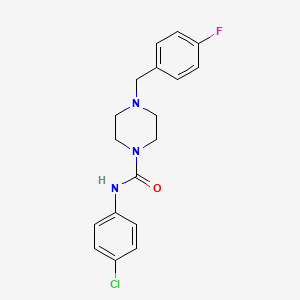
N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride, also known as HPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HPPB belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways in the body. This compound has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in the regulation of various physiological processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, cognition, and behavior. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammation in the body.
実験室実験の利点と制限
N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit low toxicity, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for the study of N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride. One potential direction is the investigation of this compound's potential use in the treatment of psychiatric disorders such as depression and anxiety. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Additionally, the development of more efficient synthesis methods for this compound could lead to the production of larger quantities of the compound, making it more accessible for scientific research. Finally, the investigation of the potential use of this compound in combination with other drugs could lead to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to exhibit various biochemical and physiological effects and has been investigated for its potential use in the treatment of various diseases. Despite its limitations, this compound has several advantages for lab experiments and has several future directions for scientific research.
合成法
The synthesis of N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride is a multi-step process that involves the reaction of 3-(4-piperidinylmethyl)benzoic acid with N-methyl-1,3-propanediamine and 3-chloro-1-propanol. The final product is obtained after purification and isolation through recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to exhibit neuroprotective, anti-inflammatory, and analgesic effects. This compound has also been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Furthermore, this compound has been shown to have a protective effect on the liver and has been investigated for its potential use in the treatment of liver diseases.
特性
IUPAC Name |
N-(3-hydroxypropyl)-N-methyl-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-19(10-3-11-20)17(21)16-5-2-4-15(13-16)12-14-6-8-18-9-7-14/h2,4-5,13-14,18,20H,3,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOUTHPNVDVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)C1=CC=CC(=C1)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5370363.png)
![2-cyclohexyl-6-(2-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370370.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)

![4-(4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5370381.png)
![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)
![3-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5370399.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5370400.png)
![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5370425.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5370433.png)

![methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5370447.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370452.png)